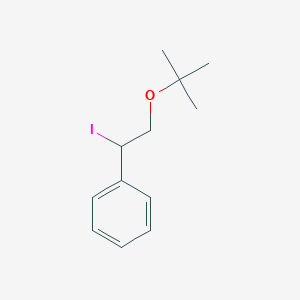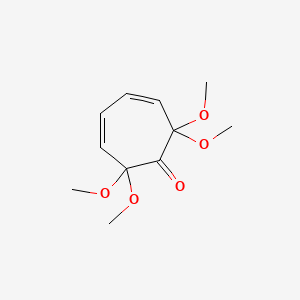
2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring substituted with four methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptadiene, which is a seven-membered ring containing two double bonds.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one: Similar structure but with methyl groups instead of methoxy groups.
2,2,7,7-Tetramethoxycycloheptan-1-one: Lacks the double bonds present in the dienone structure.
Uniqueness
2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one is unique due to the presence of both methoxy groups and a conjugated diene system, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
112465-67-5 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2,2,7,7-tetramethoxycyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C11H16O5/c1-13-10(14-2)7-5-6-8-11(15-3,16-4)9(10)12/h5-8H,1-4H3 |
Clé InChI |
DPJVIADLMZQBMP-UHFFFAOYSA-N |
SMILES canonique |
COC1(C=CC=CC(C1=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
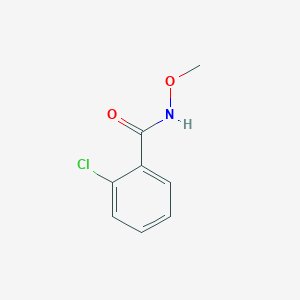
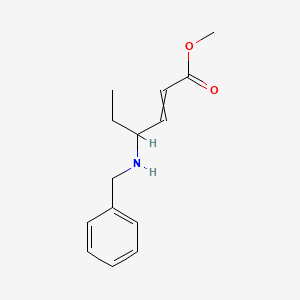
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
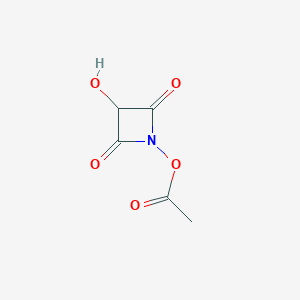
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
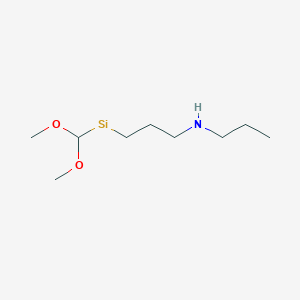
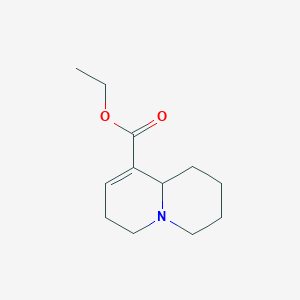
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
